5-Hydroxymethylindane

Vue d'ensemble

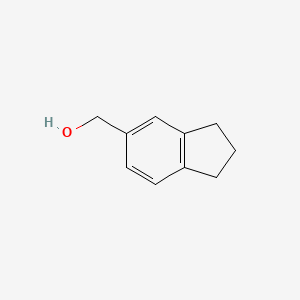

Description

5-Hydroxymethylindane, also known as 5-HMI, is a chemical compound that belongs to the family of indanes. It is a derivative of Indane and is widely used in scientific research. 5-HMI has been shown to have significant biochemical and physiological effects, making it a promising compound for further study.

Applications De Recherche Scientifique

- 5-Hydroxymethylfurfural (HMF) is a platform molecule produced from renewable carbohydrate sources such as fructose, glucose, sucrose, cellulose, or inulin . It is used as a building block for accessing chemicals of industrial relevance such as monomers or biofuels .

- The methods of application involve the treatment at 150–250 °C of glucose or fructose in pure water and batch conditions, with catalytic amounts of most of the usual acid-basic solid catalysts .

- The results of these methods have resulted in intense research on cleaner and more efficient processes for its manufacture .

- 5-HMF is an important bio-sourced intermediate, formed from carbohydrates such as glucose or fructose .

- The methods of application involve the treatment at 150–250 °C of glucose or fructose in pure water and batch conditions .

- The results of these methods have led to limited yields in 5-HMF, due mainly to the fast formation of soluble oligomers .

Organic Synthesis

Biorefinery

- HMF is primarily used in the food industry as a food additive and flavoring agent for food products .

- It forms in sugar-containing food, particularly as a result of heating or cooking .

- However, its formation has been the topic of significant study as HMF was regarded as being potentially carcinogenic to humans .

- HMF is produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels .

- The methods of application involve the treatment at 150–250 °C of glucose or fructose in pure water and batch conditions .

- The results of these methods have led to limited yields in 5-HMF, due mainly to the fast formation of soluble oligomers .

- HMF has been studied for its effects on microorganisms and humans .

- The methods of application involve the treatment at 150–250 °C of glucose or fructose in pure water and batch conditions .

- The results of these methods have led to limited yields in 5-HMF, due mainly to the fast formation of soluble oligomers .

- The biorefinery is an important approach for the current needs of energy and chemical building blocks for a diverse range of applications .

- Among other primary renewable building blocks, 5-hydroxymethylfurfural (HMF) is considered an important intermediate due to its rich chemistry and potential availability from carbohydrates such as fructose, glucose, sucrose, cellulose and inulin .

- In recent years, considerable efforts have been made on the transformation of carbohydrates into HMF .

Food Industry

Production of Fuels

Biomedical Applications

Chemical Building Blocks

- HMF has potential applications in the pharmaceutical industry due to its rich chemistry .

- The methods of application involve the treatment at 150–250 °C of glucose or fructose in pure water and batch conditions .

- The results of these methods have led to limited yields in 5-HMF, due mainly to the fast formation of soluble oligomers .

- HMF can be used in the cosmetics industry as a biomarker as well as a flavoring agent for cosmetic products .

- It forms in sugar-containing cosmetic products, particularly as a result of heating or cooking .

- However, its formation has been the topic of significant study as HMF was regarded as being potentially carcinogenic to humans .

- HMF can be used in agriculture as a biomarker as well as a flavoring agent for agricultural products .

- It forms in sugar-containing agricultural products, particularly as a result of heating or cooking .

- However, its formation has been the topic of significant study as HMF was regarded as being potentially carcinogenic to humans .

- HMF can be used in the textile industry as a biomarker as well as a flavoring agent for textile products .

- It forms in sugar-containing textile products, particularly as a result of heating or cooking .

- However, its formation has been the topic of significant study as HMF was regarded as being potentially carcinogenic to humans .

- HMF can be used in the leather industry as a biomarker as well as a flavoring agent for leather products .

- It forms in sugar-containing leather products, particularly as a result of heating or cooking .

- However, its formation has been the topic of significant study as HMF was regarded as being potentially carcinogenic to humans .

- HMF can be used in the paper industry as a biomarker as well as a flavoring agent for paper products .

- It forms in sugar-containing paper products, particularly as a result of heating or cooking .

- However, its formation has been the topic of significant study as HMF was regarded as being potentially carcinogenic to humans .

Pharmaceutical Industry

Cosmetics Industry

Agriculture

Textile Industry

Leather Industry

Paper Industry

Propriétés

IUPAC Name |

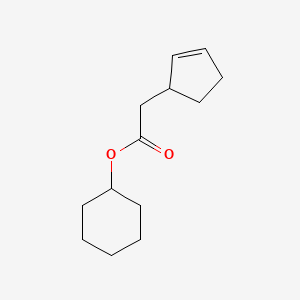

2,3-dihydro-1H-inden-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6,11H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKGAFDWIVOCSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70317495 | |

| Record name | 5-Hydroxymethylindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70317495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxymethylindane | |

CAS RN |

51632-06-5 | |

| Record name | 51632-06-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxymethylindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70317495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trimethyl [1,1'-biphenyl]-2,4',5-tricarboxylate](/img/structure/B1616873.png)

![9-Methyl-9-azabicyclo[3.3.1]nonane](/img/structure/B1616877.png)

![Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1616882.png)

![2-[Bis(carboxymethyl)amino]glutaric acid](/img/structure/B1616889.png)

![Ethanone, 1-bicyclo[2.2.1]hept-5-en-2-yl-, oxime](/img/structure/B1616896.png)